Adicillinum

Description

Classification within Beta-Lactam Antibiotics

The defining characteristic of β-lactam antibiotics is the presence of a highly reactive four-membered lactam ring in their molecular structure. wikipedia.orgbyjus.comnih.gov This class of antibiotics, which includes penicillins, cephalosporins, carbapenems, and monobactams, functions by inhibiting the synthesis of the bacterial cell wall. wikipedia.orgbyjus.com Adicillin is firmly classified within this broad group due to its core chemical scaffold. ncats.ionih.gov

Adicillin is a member of the penicillin class of β-lactam antibiotics. ncats.iomedchemexpress.commedchemexpress.com Penicillins are characterized by a fused ring system composed of a β-lactam ring and a thiazolidine (B150603) ring. nih.gov Adicillin's chemical structure conforms to this fundamental penicillin framework. nih.gov

While structurally a penicillin, Adicillin is intrinsically linked to the cephalosporin (B10832234) family of antibiotics. It serves as a direct biosynthetic precursor to cephalosporin C. ncats.io This metabolic relationship underscores a close biochemical connection between the penicillin and cephalosporin lineages. The conversion of penicillin N to cephalosporin C involves a ring-expansion process, highlighting a fascinating evolutionary and biosynthetic link between these two major classes of β-lactam antibiotics. ncats.io

Historical Nomenclature and Academic Synonyms

Over the years, Adicillin has been referred to by several different names in scientific literature and academic circles. This variety in nomenclature reflects its diverse history of discovery and research. The compound is widely known as Penicillin N. ncats.iomedchemexpress.comnih.gov Other notable synonyms include Cephalosporin N, Salmotin, and Synnematin B. nih.gov

Table 1: Academic Synonyms for Adicillin

| Synonym | Reference |

|---|---|

| Penicillin N | ncats.iomedchemexpress.comnih.gov |

| Cephalosporin N | nih.gov |

| Salmotin | nih.gov |

| Synnematin B | nih.gov |

| Adicilina | nih.gov |

| Adicilline | nih.gov |

Structure

3D Structure

Properties

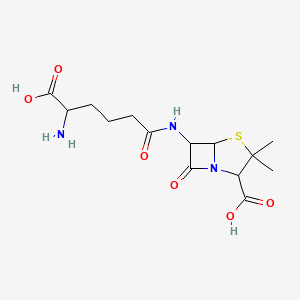

IUPAC Name |

6-[(5-amino-5-carboxypentanoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O6S/c1-14(2)9(13(22)23)17-10(19)8(11(17)24-14)16-7(18)5-3-4-6(15)12(20)21/h6,8-9,11H,3-5,15H2,1-2H3,(H,16,18)(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFYHUACUWQUKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)O)N)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862118 | |

| Record name | 6-[(5-Amino-5-carboxypentanoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

525-94-0 | |

| Record name | Penicillin N | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Historical Context of Adicillin S Discovery and Early Characterization

Initial Isolation and Characterization from Cephalosporium Cultures

Adicillin, also known as Penicillin N, is a penicillin derivative produced by the fungus Cephalosporium acremonium, which is now classified as Sarocladium strictum. ncats.ioncats.io This compound was first isolated in 1948. karger.com The Cephalosporium species from which Adicillin was derived was initially isolated by Giuseppe Brotzu from a sewage outfall in Sardinia. researchgate.net

Early characterization of Adicillin revealed it to be dextrorotatory. ncats.ioncats.io It was noted that Adicillin, similar to penicillin G, could be inactivated by penicillinase, an enzyme that hydrolyzes the beta-lactam ring. ncats.ioncats.io However, Adicillin distinguished itself from common penicillins through its specific antibacterial activity and its hydrophilic nature. ncats.ioncats.io It demonstrated activity against a range of microorganisms, including Sarcina lutea, Proteus vulgaris, Salmonella typhimurium, and Diplococcus pneumoniae. ncats.ioncats.io Conversely, it showed negligible activity against Bacillus subtilis and Staphylococcus aureus. ncats.ioncats.io In terms of comparative properties, Adicillin exhibited somewhat lower toxicity than penicillin G and was excreted more slowly from the body. ncats.ioncats.io

Early Identification and Renaming as Penicillin N and Cephalosporin (B10832234) N

Adicillin is structurally identical to Penicillin N. karger.com In the early stages of its study, it was also referred to as Cephalosporin N. karger.com The compound is known by several synonyms, including Penicillin N, Cephalosporin N, and Synnematin B. nih.govnih.govmdpi.com Research into the biosynthetic pathways of secondary metabolites in Acremonium chrysogenum (formerly Cephalosporium acremonium) indicates a transformation pathway where isopenicillin N converts to penicillin N, which is interchangeably referred to as Adicillin, Cephalosporin N, or Synnematin B. mdpi.com

Academic Contributions in Elucidating its Structure and Biological Role

Significant academic contributions were made in elucidating the structure and biological role of Adicillin and related compounds. Sir Edward Abraham and Guy Newton, working at the Sir William Dunn School of Pathology in Oxford, played a crucial role in the discovery and characterization of various cephalosporins, including Cephalosporin C, which shares a structural resemblance with penicillin N (Adicillin). researchgate.netwikipedia.org The structure of penicillin N (Adicillin) was confirmed to be identical to a compound that had been isolated in 1951. researchgate.net

The elucidation of antibiotic structures, such as Adicillin's, typically relies on advanced analytical techniques. Modern methods for determining the exact chemical structure and atomic connectivity of organic molecules, including natural products, primarily involve mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov From a biochemical perspective, Penicillin N possesses a D-α-aminoadipyl side-chain, a characteristic it shares with Cephalosporin C. iupac.org Both compounds are formed by Cephalosporium species from the same precursor amino acids. iupac.org

Challenges in Early Academic Purification and Characterization

The early academic work on Adicillin and similar compounds faced considerable hurdles, particularly in purification and characterization. Initial attempts at preparing Adicillin were significantly hindered by purification difficulties. karger.com The purification processes for related compounds, such as penicillin, at the Dunn School in Oxford were labor-intensive and technologically limited for their time. These processes utilized counter-current distribution apparatus that occupied an entire room and required weeks to achieve a single separation, underscoring the rudimentary nature of the equipment compared to contemporary standards. researchgate.net

Furthermore, the detection of compounds like cephalosporin C in culture filtrates posed a challenge because of their low concentration and intrinsically low activity, making them difficult to identify through biological assays. researchgate.net This suggests similar difficulties would have been encountered with Adicillin. In industrial contexts, the recovery of related cephalosporin derivatives, such as 7-aminodesacetoxycephalosporanic acid (7-ADCA), from fermentation broths necessitated complex multi-step processes involving extraction with organic solvents and precise pH adjustments to separate the desired compound from impurities. google.com

Biosynthesis and Microbial Producers of Adicillin

Detailed Biosynthetic Pathway

Position of Adicillin as an Intermediate in Cephalosporin (B10832234) C Biosynthesis

Adicillin (Penicillin N) occupies a pivotal position in the biosynthetic pathway of cephalosporin C (CPC), a widely used antibiotic. The biosynthesis of beta-lactam antibiotics, including cephalosporins, commences with the condensation of three amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. google.comgoogle.com This condensation reaction is catalyzed by the enzyme ACV synthetase (ACVS), leading to the formation of the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (LLD-ACV). google.comgoogle.com

Subsequently, the LLD-ACV tripeptide undergoes cyclization to yield isopenicillin N (IPN). This critical step is mediated by isopenicillin N synthase (IPNS), a non-heme iron-dependent oxidase that utilizes dioxygen in the reaction. mdpi.comgoogle.comgoogle.comebi.ac.uk Adicillin (Penicillin N) is then formed through the epimerization of isopenicillin N. mdpi.comgoogle.comruhr-uni-bochum.de This epimerization reaction, which involves a change in the stereochemistry of the side chain, is catalyzed by isopenicillin N epimerase (IPNE). google.com

Following its formation, Adicillin (Penicillin N) is transformed into deacetoxycephalosporin C (DAOC) by the enzyme deacetoxycephalosporin C synthetase (DAOCS), also known as penicillin N expandase. This enzymatic step is characterized by the expansion of the five-membered thiazolidine (B150603) ring of penicillin N into the six-membered dihydrothiazine ring characteristic of cephalosporins. mdpi.comgoogle.comresearchgate.net DAOC is then further hydroxylated to deacetylcephalosporin C (DAC) by DAC synthetase (or hydroxylase). mdpi.comgoogle.comresearchgate.net The final step in this pathway is the conversion of DAC to cephalosporin C. mdpi.com

The biosynthetic pathway highlighting Adicillin's role can be summarized as follows:

Table 1: Key Steps in Cephalosporin C Biosynthesis Involving Adicillin

| Step | Reactant(s) | Enzyme(s) | Product(s) |

| 1 | L-α-aminoadipic acid, L-cysteine, L-valine | ACV synthetase (ACVS) | LLD-ACV tripeptide |

| 2 | LLD-ACV tripeptide | Isopenicillin N synthase (IPNS) | Isopenicillin N (IPN) |

| 3 | Isopenicillin N (IPN) | Isopenicillin N epimerase (IPNE) | Adicillin (Penicillin N) |

| 4 | Adicillin (Penicillin N) | Deacetoxycephalosporin C synthetase (DAOCS) | Deacetoxycephalosporin C (DAOC) |

| 5 | Deacetoxycephalosporin C (DAOC) | DAC synthetase (Hydroxylase) | Deacetylcephalosporin C (DAC) |

| 6 | Deacetylcephalosporin C (DAC) | - | Cephalosporin C (CPC) |

Genetic and Molecular Basis of Adicillin Biosynthesis Regulation

The regulation of Adicillin biosynthesis, as part of the broader beta-lactam antibiotic production, is a complex process governed by genetic and molecular mechanisms. The primary amino acid precursors—L-α-aminoadipic acid, L-cysteine, and L-valine—are fundamental to this biosynthesis and also play a role in its regulation. ruhr-uni-bochum.de Despite its industrial importance, the comprehensive understanding of the molecular regulation of beta-lactam biosynthesis in host organisms like Acremonium chrysogenum remains somewhat limited. ruhr-uni-bochum.de Research indicates that certain compounds, such as methionine, can influence the biosynthesis of cephalosporin C in A. chrysogenum, potentially by supplying L-cysteine and inducing the expression of relevant biosynthesis genes. ruhr-uni-bochum.de

Identification and Analysis of Biosynthetic Gene Clusters (BGCs)

The genes responsible for the biosynthesis of Adicillin and other intermediates in the cephalosporin C pathway are typically organized into discrete regions of the microbial genome known as biosynthetic gene clusters (BGCs). mdpi.comnih.govnih.govmdpi.com These clusters contain the genetic machinery necessary for the production of specialized metabolites.

In Acremonium chrysogenum, the "early" beta-lactam BGC encompasses several key genes. These include pcbAB, which encodes the ACV synthetase (also referred to as NRPS 1), responsible for the initial tripeptide formation. mdpi.com The pcbC gene encodes isopenicillin N-synthase, which catalyzes the cyclization of the tripeptide to isopenicillin N. mdpi.com The subsequent epimerization of isopenicillin N to Adicillin (Penicillin N) is facilitated by a two-protein system encoded by the cefD1 (isopenicillin N-CoA synthetase) and cefD2 (isopenicillin N-CoA epimerase) genes. mdpi.comruhr-uni-bochum.de

Further along the pathway, a "late" beta-lactam BGC contains genes such as CefEF, which encodes deacetoxycephalosporin C synthetase/hydroxylase, involved in the conversion of Adicillin's downstream products. mdpi.com Additionally, the BGCs often include transporter genes, such as CefP, CefM, and CefT, which are crucial for the intracellular and extracellular movement of intermediates in the cephalosporin C biosynthesis pathway. mdpi.com Streptomyces clavuligerus is another significant producer of Adicillin (Penicillin N) and possesses analogous BGCs involved in the production of cephalosporins and other beta-lactam compounds. atcc.orggoogle.comnih.govwikidata.org

Structural Aspects and Analogues of Adicillin

Core Chemical Structure and Key Functional Groups

Adicillin possesses the molecular formula C₁₄H₂₁N₃O₆S and a molecular weight of 359.40 g/mol . wikipedia.orgfishersci.canih.govwikipedia.org Its IUPAC name is (2S,5R,6R)-6-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. wikipedia.orgnih.govwikipedia.org

The fundamental architectural feature of Adicillin, characteristic of all penicillins, is the penam (B1241934) core skeleton. This core comprises a four-membered β-lactam ring fused to a five-membered thiazolidine (B150603) ring, forming a bicyclic system. nih.govnih.gov The β-lactam ring, a cyclic amide, is highly strained, a property crucial for its biological activity. nih.govnih.gov

Key functional groups within the Adicillin structure include:

β-Lactam ring: The central four-membered cyclic amide (—C(=O)—N—) responsible for its antibiotic mechanism. nih.govnih.gov

Thiazolidine ring: The five-membered sulfur-containing ring fused to the β-lactam. nih.gov

Carboxylic acid groups: One carboxylic acid (—COOH) is attached to the thiazolidine ring. Another is part of the aminoadipoyl side chain. wikipedia.orgnih.govuni.lu

Amino group: An amino group (—NH₂) is present within the aminoadipoyl side chain. wikipedia.orgnih.govuni.lu

Amide linkage: An additional amide linkage connects the aminoadipoyl side chain to the β-lactam nitrogen. nih.gov

The specific side chain characteristic of Adicillin is the (5-amino-5-carboxypentanoyl) group, which is attached to the β-lactam nitrogen. wikipedia.orgrcsb.org

Table 1: Key Chemical Properties of Adicillin

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁N₃O₆S | wikipedia.orgfishersci.canih.govwikipedia.orgnih.govwikidata.org |

| Molecular Weight | 359.40 g/mol | wikipedia.orgfishersci.canih.govwikipedia.org |

| PubChem CID | 71724 | wikipedia.orgnih.govwikipedia.orgnih.govwikidata.orgnih.gov |

| IUPAC Name | (2S,5R,6R)-6-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | wikipedia.orgnih.govwikipedia.org |

| Common Synonyms | Penicillin N, Synnematin B, Cephalosporin (B10832234) N | wikipedia.orgfishersci.canih.govwikipedia.orgnih.govfishersci.se |

Comparative Structural Analysis with Related Beta-Lactams

Adicillin is classified as a natural penicillin, originating from the biosynthesis pathways of microorganisms such as Cephalosporium acremonium (now Sarocladium strictum) and Streptomyces clavuligerus. wikipedia.orgnih.govuni.lunih.gov As a member of the broader β-lactam antibiotic family, it shares the characteristic bicyclic core structure consisting of a β-lactam ring fused to a thiazolidine ring. nih.govmims.com

The distinguishing feature among different penicillins lies in the variable side chain, often denoted as the "R group," attached to the β-lactam ring. nih.govmims.com In Adicillin, this side chain is the (5-amino-5-carboxypentanoyl) group. This hydrophilic side chain differentiates Adicillin from other common penicillins like Penicillin G (benzylpenicillin), which features a non-polar benzyl (B1604629) side chain, and Penicillin V (phenoxymethylpenicillin), characterized by a phenoxymethyl (B101242) group. nih.govmims.com These structural variations in the side chain influence the compounds' physicochemical properties, including their hydrophilic or lipophilic character, and consequently, their antibacterial spectrum and pharmacokinetic behavior. uni.lunih.govciteab.com

Despite these side chain differences, Adicillin, like Penicillin G, is susceptible to inactivation by β-lactamase enzymes. uni.lunih.gov These bacterial enzymes hydrolyze the critical β-lactam ring, rendering the antibiotic ineffective. nih.gov This shared vulnerability highlights a common challenge in β-lactam therapy, driving ongoing research into β-lactamase inhibitors and structurally modified analogues. nih.gov The strained four-membered β-lactam ring is the pharmacologically active moiety across the penicillin class, acting by mimicking the D-Ala-D-Ala substrate of penicillin-binding proteins (PBPs), essential enzymes for bacterial cell wall synthesis. nih.govnih.gov

Design and Synthesis of Adicillin Analogues for Research Purposes

The design and synthesis of Adicillin analogues are crucial for exploring structure-activity relationships, overcoming bacterial resistance, and developing new antimicrobial agents. This involves rational design strategies, various chemical synthesis methodologies, and microbial enzymatic approaches.

Rational drug design for β-lactam analogues, including those related to Adicillin, is fundamentally guided by an understanding of the molecular interactions between the antibiotic and its bacterial targets, primarily penicillin-binding proteins (PBPs) and β-lactamases. nih.govwikidata.org The primary objectives of such modifications include enhancing antimicrobial potency, broadening the spectrum of activity against diverse bacterial strains, circumventing existing resistance mechanisms (e.g., improving stability against β-lactamase degradation or reducing susceptibility to efflux pumps), and optimizing pharmacokinetic properties like absorption and distribution. nih.govwikidata.orgciteab.com

Key strategies in the rational design process involve:

Side Chain Modification: Altering the R group attached to the β-lactam nucleus is a primary approach. Modifications can include changes in hydrophilicity or lipophilicity, steric bulk, and electronic properties. These changes directly influence the analogue's ability to bind to PBPs, penetrate bacterial cell membranes (particularly the outer membrane of Gram-negative bacteria), and resist enzymatic hydrolysis by β-lactamases. nih.govwikidata.orgciteab.com For penicillins, the 6-aminopenicillanic acid (6-APA) core serves as a versatile starting material for attaching various side chains. mims.com

Target-Specific Design: Designing analogues that specifically interact with particular PBP isoforms or inhibit a broader range of β-lactamases. nih.govwikidata.org

Computational Approaches: Molecular docking and other in silico methods are extensively used to predict the binding affinity and orientation of designed analogues within the active sites of target proteins. This computational guidance significantly streamlines the design process by identifying promising candidates before experimental synthesis.

The chemical synthesis of β-lactam derivatives, including novel Adicillin analogues, typically involves either the de novo construction of the β-lactam ring or the modification of existing β-lactam nuclei, such as 6-aminopenicillanic acid (6-APA). nih.gov

Prominent chemical methodologies include:

Staudinger [2+2] Cycloaddition: This is a widely employed method for synthesizing the β-lactam ring, involving the reaction between ketenes and imines. nih.govnih.gov This reaction can be precisely controlled to achieve stereoselective formation, yielding specific cis or trans β-lactam isomers. nih.gov

Attachment to 6-APA: For the synthesis of semi-synthetic penicillin analogues, 6-APA (PubChem CID 11082) is a critical intermediate. mims.com New side chains are introduced by condensing 6-APA with appropriate activated carboxylic acids, such as acyl chlorides or activated esters. rcsb.org This versatile coupling reaction allows for the creation of a vast array of derivatives with diverse chemical and biological properties.

Other Cyclization and Coupling Reactions: Various other chemical reactions, including Mannich lactamization reactions and other metal-catalyzed or base-promoted cyclization strategies, are also utilized to construct β-lactam rings or modify existing structures. nih.gov

Enzymatic synthesis provides a powerful and often more sustainable alternative to traditional chemical routes for producing β-lactam antibiotics and their analogues, offering advantages in terms of stereoselectivity and milder reaction conditions. nih.gov

Adicillin (Penicillin N) itself is a natural product derived from microbial biosynthesis. Key enzymes catalyze its formation within producing organisms like Streptomyces clavuligerus. These include:

Isopenicillin N synthetase: This enzyme catalyzes the cyclization of a linear tripeptide precursor (δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine) to form the bicyclic isopenicillin N.

Isopenicillin N epimerase: This enzyme then epimerizes the L-α-aminoadipoyl side chain of isopenicillin N to the D-α-aminoadipoyl configuration, yielding penicillin N (Adicillin).

For the synthesis of semi-synthetic penicillin analogues, penicillin acylases (also known as penicillin amidases, EC 3.5.1.11) are enzymes of significant industrial importance. fishersci.se These enzymes can perform two key reactions:

Hydrolysis: They can cleave the acyl side chain of natural penicillins (e.g., Penicillin G or Penicillin V) to produce the β-lactam nucleus, 6-aminopenicillanic acid (6-APA). mims.com

Synthesis (Acyl-transfer reaction): Conversely, penicillin acylases can catalyze the reverse reaction, facilitating the condensation of 6-APA with various carboxylic acids or their activated derivatives to synthesize new semi-synthetic penicillin analogues. nih.gov This kinetically controlled synthesis is favored under specific reaction conditions, enabling efficient production of novel compounds.

Microorganisms such as Streptomyces mobaraensis produce penicillin V acylase, which demonstrates broad substrate specificity for acyl-transfer reactions, allowing for the enzymatic synthesis of a range of β-lactam antibiotics and other N-fatty-acylated amino compounds. nih.gov This enzymatic versatility offers precise control over the stereochemistry of the final product and enables synthesis under mild, aqueous conditions, reducing the need for harsh reagents and protecting groups often required in chemical synthesis. nih.gov

Mechanism of Antimicrobial Action of Adicillin

Inhibition of Bacterial Cell Wall Peptidoglycan Synthesis

The fundamental antimicrobial action of Adicillin, like other beta-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis. guidetopharmacology.org The bacterial cell wall, particularly its peptidoglycan layer, is a crucial structural component that provides integrity and protection against environmental stresses. Adicillin interferes with the final stages of peptidoglycan synthesis, thereby weakening the bacterial cell wall. This disruption of peptidoglycan formation renders the bacterial cell vulnerable to osmotic lysis.

Interaction with Penicillin-Binding Proteins (PBPs) as Molecular Targets

Adicillin exerts its inhibitory effects by interacting with a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). PBPs are integral to bacterial survival as they catalyze the cross-linking reactions necessary for the assembly and maintenance of the peptidoglycan layer in the bacterial cell wall. These proteins are a subgroup of transpeptidase enzymes, often referred to as DD-transpeptidases. High molecular weight PBPs (HMW-PBPs) are particularly critical for bacterial viability and represent the primary targets for beta-lactam antibiotics.

Acylation of Serine Residues within PBP Active Sites

A key aspect of Adicillin's interaction with PBPs is the formation of a stable, covalent adduct with a specific serine residue located within the active site of these enzymes. This process is termed acylation. The active sites of PBPs contain conserved motifs, such as the SxxK motif, which houses the crucial active site serine. The acylation of this serine residue by Adicillin leads to the irreversible inactivation of the PBP, thereby halting its enzymatic activity.

Substrate Analogue Hypothesis and Conformational Similarity to D-Ala-D-Ala

The ability of Adicillin to bind to and inactivate PBPs is explained by the substrate analogue hypothesis. Beta-lactam antibiotics, including Adicillin, are structural analogs of the acyl-D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the nascent bacterial cell wall peptidoglycan precursor. The D-Ala-D-Ala dipeptide is the natural substrate for PBPs in the transpeptidation reaction, where the terminal D-alanine is cleaved, and a cross-link is formed.

The beta-lactam ring structure of Adicillin mimics the D-Ala-D-Ala moiety, allowing it to compete effectively for the binding sites of transpeptidases (PBPs). Upon binding, the CO-N bond within the beta-lactam ring of Adicillin is cleaved by the PBP, leading to the formation of a stable penicilloyl-enzyme complex. This complex is effectively irreversible, permanently blocking the PBP's ability to catalyze the cross-linking of peptidoglycan chains.

Induction of Cellular Lysis and Bactericidal Effects

The inhibition of peptidoglycan synthesis by Adicillin, through its interaction with PBPs, has profound consequences for the bacterial cell. By preventing the essential cross-linking of peptidoglycan chains, Adicillin weakens the structural integrity of the bacterial cell wall. This compromised cell wall is unable to withstand the internal osmotic pressure, leading to the mechanical rupture or lysis of the cytoplasmic membrane.

The induction of cellular lysis is a hallmark of the bactericidal action of Adicillin and other beta-lactam antibiotics. The loss of membrane integrity and subsequent cellular lysis ultimately results in bacterial cell death. Studies with other beta-lactams, such as ampicillin, have demonstrated that these agents cause the lysis of bacterial cells.

Compound Names and PubChem CIDs

Microbiological Activity Profile of Adicillin

Spectrum of Activity against Specific Bacterial Species

Adicillin exhibits a specific spectrum of antimicrobial activity, demonstrating efficacy against a range of bacterial species, notably including several Gram-negative pathogens. Its reported activity encompasses:

Sarcina lutea researchgate.netuni.luncats.io

Proteus vulgaris researchgate.netuni.luncats.io

Salmonella typhimurium researchgate.netuni.luncats.io

Diplococcus pneumoniae researchgate.netuni.luncats.io

A key feature of Adicillin's profile is its enhanced activity against Gram-negative bacilli, with particular effectiveness observed against Salmonella species. wikipedia.org This characteristic positions Adicillin as a relevant compound for the inhibition of enteric bacilli infections. dsmz.denih.gov

Conversely, Adicillin shows minimal to no activity against certain Gram-positive bacteria, specifically Bacillus subtilis and Staphylococcus aureus. researchgate.netuni.luncats.io

While comprehensive Minimum Inhibitory Concentration (MIC) values for Adicillin across its entire active spectrum are not uniformly available in detailed public records, general findings indicate potent activity. For instance, some reports suggest that MIC values for Penicillin N (Adicillin) can be less than 0.2 µg/mL for susceptible organisms. dsmz.de It is important to acknowledge that MIC values are highly dependent on the specific bacterial strain and the methodologies employed in susceptibility testing. Therefore, direct quantitative comparisons of MICs between different antibiotics or even different strains should be interpreted with careful consideration of established breakpoints and the specific context of the microbiological investigation. idexx.com

Table 1: Reported Microbiological Activity of Adicillin

Enzymatic Interactions and Bacterial Resistance Mechanisms Relevant to Adicillin

Susceptibility to Beta-Lactamase-Mediated Hydrolysis (Penicillinase Inactivation)

Adicillin (Penicillin N) is susceptible to inactivation by penicillinase, a specific type of beta-lactamase enzyme. msdmanuals.commathewsopenaccess.commathewsopenaccess.com This susceptibility is similar to that observed with penicillin G. msdmanuals.com Penicillinases are enzymes produced by bacteria that hydrolyze the beta-lactam ring, a crucial structural component of penicillins, thereby rendering the antibiotic inactive. medcraveonline.commathewsopenaccess.commathewsopenaccess.commsdvetmanual.comwikipedia.org The inactivation of Adicillin by penicillinase explains its lack of activity against bacteria known to produce this enzyme, such as Staphylococcus aureus. msdmanuals.comfrontiersin.orgnih.govasm.org

Biochemical Mechanisms of Bacterial Resistance to Beta-Lactams

Bacterial resistance to beta-lactam antibiotics is a complex phenomenon often involving multiple biochemical mechanisms. These mechanisms aim to either prevent the antibiotic from reaching its target or to neutralize its activity once it has entered the bacterial cell. nih.govmsdvetmanual.comasm.orgnih.govnih.gov The three primary mechanisms are alterations in penicillin-binding proteins (PBPs), enzymatic inactivation by beta-lactamases, and modifications in outer membrane permeability or the activation of efflux pump systems. frontiersin.orgnih.govmsdvetmanual.comasm.orgetflin.com

Alterations in Penicillin-Binding Proteins (PBPs)

Penicillin-binding proteins (PBPs) are bacterial enzymes located in the cytoplasmic membrane that are crucial for bacterial cell wall synthesis. nih.govmsdvetmanual.comnih.govplos.orgnih.gov Beta-lactam antibiotics, including Adicillin, exert their antibacterial effect by binding to and inhibiting these PBPs, thereby disrupting the formation of the peptidoglycan cross-links essential for cell wall integrity. frontiersin.orgnih.govmsdvetmanual.comnih.govplos.orgnih.gov

Bacteria can develop resistance by modifying their PBPs, leading to a reduced affinity for beta-lactam antibiotics. frontiersin.orgnih.govmsdvetmanual.comnih.govnih.govnih.govplos.org These alterations, often caused by mutations or the acquisition of new PBP genes, mean that the antibiotic can no longer bind effectively to its target, allowing cell wall synthesis to continue unimpeded even in the presence of the drug. frontiersin.orgnih.govnih.govetflin.complos.orgfrontiersin.org For instance, resistance in Staphylococcus aureus to methicillin (B1676495) is often linked to the expression of PBP2a, which has a low affinity for beta-lactams. msdvetmanual.comnih.govresearchgate.netoup.com Similarly, alterations in PBP4 in Enterococcus faecalis have been associated with increased resistance to beta-lactams. frontiersin.org

Enzymatic Inactivation by Beta-Lactamases

Enzymatic inactivation by beta-lactamases is considered the most important and widespread mechanism of bacterial resistance to beta-lactam antibiotics, particularly in Gram-negative bacteria. msdmanuals.comfrontiersin.orgnih.govmsdvetmanual.comnih.govasm.orgnih.govnih.gov These diverse enzymes hydrolyze the amide bond within the beta-lactam ring, thereby irreversibly deactivating the antibiotic molecule. medcraveonline.commsdmanuals.comfrontiersin.orgnih.govmathewsopenaccess.commathewsopenaccess.commsdvetmanual.comwikipedia.orgasm.orgmdpi.com

Beta-lactamases are classified into various classes (Ambler classes A, B, C, and D) based on their amino acid sequence and mechanism of action. medcraveonline.commsdmanuals.comnih.gov Penicillinase, which inactivates Adicillin, is a specific type of beta-lactamase. msdmanuals.commathewsopenaccess.commathewsopenaccess.com The production of beta-lactamases can be encoded on mobile genetic elements like plasmids or on bacterial chromosomes, facilitating their rapid spread among bacterial populations. msdmanuals.comnih.govdroracle.ai

Efflux Pump Systems and Permeability Modifications

Bacteria can also resist beta-lactam antibiotics by limiting their intracellular concentration through two main mechanisms: reduced outer membrane permeability and active efflux pump systems. frontiersin.orgnih.govmsdvetmanual.comasm.orgetflin.comnih.govasm.orgplos.org

Research into Overcoming Resistance in Adicillin-related Compounds

Research into overcoming resistance to beta-lactam antibiotics, which would be relevant for Adicillin and its related compounds, primarily focuses on two strategies: developing new beta-lactam antibiotics that are stable against hydrolysis by beta-lactamases, and co-administering beta-lactam antibiotics with beta-lactamase inhibitors. medcraveonline.commsdmanuals.comnih.govresearchgate.netmdpi.com

Beta-lactamase inhibitors (e.g., clavulanic acid, sulbactam, tazobactam, avibactam) are molecules that can block the activity of certain beta-lactamases, thereby protecting the co-administered beta-lactam antibiotic from degradation. medcraveonline.commsdmanuals.comnih.govnih.govresearchgate.netmdpi.commdpi.com These inhibitors often share structural similarities with beta-lactams and bind to the enzyme's active site, preventing it from hydrolyzing the antibiotic. medcraveonline.comnih.govmdpi.com

Beyond beta-lactamase inhibitors, other strategies being explored to combat beta-lactam resistance include:

These ongoing research efforts aim to "recycle" conventional antibiotics that have become ineffective due to resistance and to develop new therapeutic options to combat the escalating threat of multidrug-resistant bacteria. mdpi.comcsic.es

Advanced Research Methodologies and Theoretical Studies on Adicillin

In Silico Approaches in Structure and Activity Prediction

Computational methods, often referred to as in silico approaches, provide a cost-effective and efficient means to investigate the structural and functional aspects of chemical compounds. For beta-lactam antibiotics such as Adicillin, these methods are instrumental in predicting their interactions with biological targets and understanding the basis of their antimicrobial activity.

Molecular Docking Studies on PBP Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand), such as an antibiotic, when bound to a protein target, like penicillin-binding proteins (PBPs). This method allows for the estimation of binding affinity and the elucidation of interaction modes at the molecular level. Beta-lactam antibiotics, including penicillins, cephalosporins, and carbapenems, exert their bactericidal effect by covalently binding to the active site serine of PBPs, thereby inhibiting bacterial cell wall synthesis nih.govuni.luctdbase.org. Studies on various beta-lactams have utilized molecular docking to explore their binding modes and affinities to different PBPs, including PBP2a, PBP2, and PBP3, to understand resistance mechanisms and identify potential inhibitors nih.govctdbase.orgrcsb.orgnih.gov. For instance, molecular docking has been performed to compare the binding of methicillin (B1676495) and oxacillin (B1211168) to PBP2a, PBP2, and PBP3, revealing differences in affinity nih.gov. Similarly, cephalosporin (B10832234) analogues have been screened against PBP 1b of Salmonella typhimurium to ascertain binding affinity values rcsb.org. While these computational approaches are widely applied to beta-lactam antibiotics, specific detailed molecular docking studies focusing solely on Adicillin's binding affinity to PBPs were not explicitly detailed in the provided search results.

Computational Analysis of Structure-Activity Relationships (SAR)

Computational analysis of Structure-Activity Relationships (SAR) aims to establish a correlation between the chemical structure of a compound and its biological activity. This approach is fundamental in drug discovery and optimization, allowing researchers to identify key structural features responsible for desired pharmacological effects. For beta-lactam antibiotics, SAR studies often involve analyzing how modifications to the core beta-lactam ring or its side chains influence their potency, spectrum of activity, and susceptibility to beta-lactamases. Computational methods can systematically search for analogue series with SAR transfer potential across different targets, aiding in the design of new analogues mycocentral.eu. Such analyses have been applied to N-acyl beta-lactam broad-spectrum antibiotics to understand their strain-selective activity, suggesting that the distance between the beta-lactam ring and the active serine of PBPs is more influential than thermodynamic binding affinity in some cases uni.lu. While the principles of computational SAR are highly relevant to understanding Adicillin's activity, specific computational SAR analyses exclusively on Adicillin were not extensively detailed in the provided search results.

Theoretical Modeling of Beta-Lactam Ring Reactivity

The beta-lactam ring is the defining structural feature of beta-lactam antibiotics and is crucial for their mechanism of action. Its inherent reactivity, particularly its susceptibility to nucleophilic attack by the active site serine of PBPs, leads to the formation of a stable acyl-enzyme complex, thereby inhibiting transpeptidation during cell wall synthesis nih.govuni.lu. Theoretical modeling, often involving quantum chemical calculations, can provide insights into the electronic structure and reactivity of the beta-lactam ring, helping to predict its stability and propensity for hydrolysis. The cross-reactivity observed among different beta-lactam classes (penicillins, cephalosporins, carbapenems, and monobactams) is often attributed to similarities in their beta-lactam ring structure and, more significantly, to the similarities or identities of their side-chain structures wikipedia.orgufrgs.brnih.gov. While the reactivity of the beta-lactam ring is a cornerstone of beta-lactam antibiotic function, specific theoretical modeling studies focused on the beta-lactam ring reactivity of Adicillin were not explicitly found in the provided search results.

Genomic and Proteomic Techniques in Biosynthetic Pathway Research

Genomic and proteomic techniques provide comprehensive insights into the genetic makeup and protein expression profiles of organisms, which are essential for understanding and manipulating the biosynthesis of natural products like Adicillin.

Comparative Genomic Analysis of Producer Strains

Comparative genomic analysis involves comparing the entire genomes of different strains or species to identify genetic similarities and differences. This technique is particularly valuable for elucidating biosynthetic gene clusters (BGCs) and understanding the evolution of metabolic pathways. For Adicillin, which is produced by organisms like Acremonium chrysogenum (also known to produce cephalosporin C and penicillin N), comparative genomic analysis has been instrumental. A study on Acremonium chrysogenum revealed key genomic changes that occurred during classical strain improvement (CSI) programs, leading to significantly increased yields of secondary metabolites, including cephalosporin C. This analysis identified thousands of mutational changes, some of which affected enzymes of primary and secondary metabolism, transporters, and regulators, providing insights into the molecular basis of enhanced production. Such comparative studies can pinpoint specific genes or regulatory elements that contribute to the efficiency of Adicillin biosynthesis in high-yielding strains.

Genetic Engineering and Gene Disruption for Pathway Modification

Genetic engineering and gene disruption are powerful tools for manipulating biosynthetic pathways to enhance the production of desired compounds or to create novel derivatives. Gene disruption, often achieved through homologous recombination, involves inactivating specific genes to determine their role in a metabolic pathway. This approach has been successfully used to elucidate biosynthetic pathways of various natural products, such as diketopiperazine derivatives in Streptomyces sp.. For the production of antibiotics like penicillin (which shares a common biosynthetic precursor with Adicillin), genetic engineering strategies have been developed to increase titers. Techniques like Multiplex Automated Genome Engineering (MAGE) and recombineering allow for the simultaneous targeting and modification of multiple genes, enabling the tuning of biosynthetic pathways and the optimization of secondary metabolite production. While the provided information details the application of these techniques to other natural products and general penicillin biosynthesis, direct examples of genetic engineering or gene disruption specifically applied to Adicillin's biosynthetic pathway were not detailed. However, the principles and methodologies are directly transferable for modifying or enhancing Adicillin production.

Future Perspectives and Research Directions for Adicillin Derivatives

Exploration of Unconventional Microbial Sources and Culture Conditions

While Adicillin is known to be produced by several established microbial strains, the vast majority of microbial diversity remains uncharacterized and unexploited, representing a significant reservoir for novel bioactive compounds. biomedres.usmdpi.comresearchgate.net Future perspectives in Adicillin research involve a concerted effort to explore these unconventional microbial sources and optimize culture conditions to unlock new derivatives.

Traditional screening methods have primarily focused on easily culturable microorganisms, particularly Streptomyces species, which have historically yielded a large proportion of known antibiotics. biomedres.usmdpi.comasm.org However, it is estimated that a substantial percentage of environmental microorganisms are "unculturable" using standard laboratory techniques. mdpi.comasm.org Advanced strategies are now being employed to access these previously inaccessible microbes, including the use of in situ cultivation devices, such as diffusion chambers, which allow microorganisms to grow in their natural environments before isolation. asm.org This approach has shown promise in cultivating previously uncultivated soil bacteria and discovering new antibiotics. asm.org

Beyond soil, marine environments are recognized as rich sources of novel microbial metabolites due to their unique ecological pressures and diverse microbial populations. biomedres.usmdpi.com Exploring marine bacteria, fungi, and other microorganisms, including non-Streptomyces actinomycetes, could lead to the discovery of Adicillin variants or entirely new scaffolds with distinct properties. biomedres.usmdpi.com Furthermore, revisiting existing microbial libraries with novel identification methods or under modified culture conditions (e.g., co-culturing, nutrient limitation, or stress induction) can stimulate the production of cryptic or low-abundance metabolites, potentially yielding new Adicillin derivatives from already known producers. mdpi.com

Application of Synthetic Biology for Enhanced Production and Diversification

Synthetic biology offers transformative approaches for both enhancing the production of natural products and diversifying their chemical structures, presenting significant opportunities for Adicillin and its derivatives. nih.govnih.govbiotechrep.iradlittle.com This field enables the rational design, construction, and engineering of biological systems to produce desired compounds more efficiently or to create novel molecules. nih.govfrontiersin.org

Key strategies involve metabolic engineering, where native metabolic pathways within producer microorganisms are rewired or optimized to increase the yield of Adicillin or direct biosynthesis towards specific derivatives. biotechrep.irfrontiersin.org This includes techniques such as gene dosage tuning, optimization of gene expression levels, and the modification or deletion of non-essential genes. biotechrep.ir The design of non-natural biosynthesis routes by introducing foreign enzymes or pathways into host organisms can lead to the production of compounds not found in nature. frontiersin.org

Combinatorial biosynthesis is another powerful synthetic biology tool. By manipulating the genes within biosynthetic gene clusters (BGCs) responsible for natural product synthesis, researchers can create hybrid pathways. biomedres.usfrontiersin.org This "mix-and-match" approach, combining modules from different organisms' BGCs, allows for the generation of libraries of novel derivatives with altered structures and potentially improved bioactivity. frontiersin.org The increasing availability of microbial genome and metagenome sequences has revealed a vast, underexploited biosynthetic capacity, providing a blueprint for identifying and engineering new pathways relevant to Adicillin diversification. nih.gov Ultimately, synthetic biology can facilitate the creation of diverse chemical libraries enriched for bioactivity, accelerating the discovery of next-generation antimicrobial agents inspired by the Adicillin scaffold. nih.gov

Development of Adicillin-Inspired Scaffolds for Novel Antimicrobial Agents

Given Adicillin's core penicillin structure, its scaffold serves as an excellent starting point for the rational design and synthesis of novel antimicrobial agents. ncats.iochemicalbook.commedchemexpress.commedwinpublishers.com The development of Adicillin-inspired scaffolds is a critical future direction in combating the rising threat of multidrug-resistant pathogens. medwinpublishers.commarquette.edu

The concept of "nature-inspired" drug discovery leverages the inherent biological compatibility and proven efficacy of natural product scaffolds. medwinpublishers.com By systematically modifying the Adicillin molecular framework, researchers can aim to develop compounds with enhanced potency, broader spectrum of activity, or novel mechanisms of action that circumvent existing resistance mechanisms. This involves identifying key pharmacophores within the Adicillin structure and designing synthetic analogs that retain or improve desired antimicrobial properties.

Computational techniques, such as Computer-Aided Drug Design (CADD), including molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, play a pivotal role in this process. medwinpublishers.com These tools allow for the virtual screening and optimization of potential Adicillin derivatives, predicting their binding affinities to bacterial targets and guiding synthetic efforts. medwinpublishers.com For instance, understanding how Adicillin interacts with penicillin-binding proteins (PBPs) can inform the design of new beta-lactamase-stable or PBP-modifying derivatives.

Furthermore, the development of Adicillin-inspired scaffolds extends beyond traditional small-molecule drugs to advanced materials. The incorporation of antimicrobial agents into biomaterial scaffolds for applications like tissue engineering is an active area of research. mdpi.comrde.acresearchgate.net While Adicillin itself might not be directly incorporated, the design principles derived from its antimicrobial mechanism and structural features could inform the development of novel antimicrobial peptides or polymers that mimic its activity and can be integrated into such scaffolds for localized infection prevention.

Q & A

Basic: What experimental protocols are essential for synthesizing and characterizing Adicillin to ensure purity and structural fidelity?

Methodological Answer:

- Synthesis: Follow IUPAC guidelines for compound naming and reaction conditions (e.g., solvent purity, temperature control). Use reproducible methods from peer-reviewed syntheses of β-lactam antibiotics .

- Characterization:

- Purity: Quantify via HPLC (≥95% purity threshold) with UV detection at 254 nm .

- Structural Confirmation: Combine H/C NMR (e.g., δ 5.3 ppm for β-lactam protons) and high-resolution mass spectrometry (HRMS) .

- Crystallography: For novel derivatives, include X-ray crystallography data to confirm stereochemistry .

Basic: How should researchers design dose-response experiments to evaluate Adicillin’s antimicrobial efficacy?

Methodological Answer:

- Strain Selection: Use WHO-recommended bacterial strains (e.g., E. coli ATCC 25922) and clinical isolates for comparative analysis .

- Dose Ranges: Test 0.5–128 µg/mL in 2-fold dilutions, with ampicillin as a positive control .

- Endpoint Metrics: Report MIC (Minimum Inhibitory Concentration) using CLSI broth microdilution protocols. Include time-kill curves for bactericidal activity .

Advanced: How can researchers resolve contradictions in Adicillin’s pharmacological data across studies (e.g., varying IC50 values)?

Methodological Answer:

- Data Audit: Re-examine experimental variables:

- Cell Lines/Tissues: Ensure consistency in origin (e.g., HepG2 vs. primary hepatocytes) .

- Assay Conditions: Standardize pH, incubation time, and serum protein content .

- Statistical Reconciliation: Apply ANOVA with post-hoc Tukey tests to identify outlier datasets. Use meta-analysis frameworks (e.g., random-effects models) to quantify heterogeneity .

- Reproducibility Checks: Replicate conflicting experiments in triplicate with blinded analysts .

Advanced: What strategies improve reproducibility in Adicillin’s preclinical animal studies?

Methodological Answer:

- Model Standardization:

- Species/Strain: Use C57BL/6 mice or Sprague-Dawley rats with age/weight-matched cohorts .

- Dosing Regimens: Adhere to NIH guidelines for route (oral vs. IV) and timing .

- Data Transparency: Publish raw datasets (e.g., survival curves, organ weights) in supplementary materials. Document anesthesia protocols and euthanasia criteria .

- Ethical Compliance: Obtain IACUC approval and include ARRIVE 2.0 checklist items .

Advanced: How to design a robust structure-activity relationship (SAR) study for Adicillin derivatives?

Methodological Answer:

- Scaffold Modification: Systematically alter β-lactam side chains (e.g., aryl vs. alkyl groups) using computational docking (AutoDock Vina) to predict binding affinity .

- Activity Profiling: Test derivatives against Gram-positive/-negative panels and β-lactamase-producing strains. Include synergy studies with clavulanic acid .

- Data Validation: Cross-validate in vitro results with in silico ADMET predictions (e.g., SwissADME) .

Basic: What analytical methods are critical for quantifying Adicillin in biological matrices (e.g., plasma)?

Methodological Answer:

- Extraction: Use protein precipitation (acetonitrile) or SPE (C18 columns) for serum/plasma .

- Quantification:

- HPLC-UV: LOD 0.1 µg/mL, linear range 0.5–50 µg/mL .

- LC-MS/MS: For trace detection (LOD 0.01 µg/mL), using deuterated internal standards .

- Validation: Follow FDA bioanalytical guidelines for accuracy (85–115%), precision (RSD <15%), and matrix effects .

Advanced: How to address ethical and methodological gaps in Adicillin’s preclinical research?

Methodological Answer:

- Ethical Frameworks: Align with 3R principles (Replacement, Reduction, Refinement). Justify animal use via power analysis to minimize sample size .

- Bias Mitigation: Implement randomization (e.g., block randomization software) and blinding for outcome assessments .

- Data Integrity: Pre-register protocols on Open Science Framework (OSF) and share negative results to counter publication bias .

Advanced: What computational tools are recommended for predicting Adicillin’s metabolic stability?

Methodological Answer:

- In Silico Tools: Use GastroPlus for PK modeling or Schrödinger’s QikProp for permeability predictions .

- CYP450 Interactions: Screen via P450 Site of Metabolism module in MetaPrint2D .

- Validation: Compare predictions with in vitro liver microsome assays (e.g., human hepatocyte clearance rates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.